molecular formula C19H20Cl2N4O2S B15097241 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B15097241
M. Wt: 439.4 g/mol
InChI Key: QVKOWGVLXQCMQC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. This particular compound is notable for its quinoxaline moiety, which is a nitrogen-containing heterocyclic structure. Quinoxaline derivatives are known for their diverse pharmacological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield amines.

Scientific Research Applications

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique quinoxaline moiety in this compound contributes to its distinct pharmacological properties.

Properties

Molecular Formula

C19H20Cl2N4O2S

Molecular Weight

439.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H20Cl2N4O2S/c1-2-3-6-11-22-18-19(24-16-8-5-4-7-15(16)23-18)25-28(26,27)17-12-13(20)9-10-14(17)21/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,23)(H,24,25)

InChI Key

QVKOWGVLXQCMQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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